2-(3,4,5-Trifluorophenyl)-2-propanol

lipophilicity drug design pharmacokinetics

Researchers developing galectin-3 inhibitors often face challenges sourcing building blocks with the precise fluorination pattern required for target selectivity. This compound directly addresses that need. - Provides the 3,4,5-trifluorophenyl motif that confers 10-50 fold selectivity for galectin-3 over galectin-1 in optimized scaffolds. - Serves as a platform for SAR studies exploring fluorination effects on lipophilicity and metabolic stability. - Tertiary alcohol enables diverse derivatization: nucleophilic substitution, oxidation, or alkylation for library synthesis. - Reliable supply with documented purity for drug discovery programs targeting fibrosis, cancer, and inflammation.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
Cat. No. B7998514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-Trifluorophenyl)-2-propanol
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)F)F)F)O
InChIInChI=1S/C9H9F3O/c1-9(2,13)5-3-6(10)8(12)7(11)4-5/h3-4,13H,1-2H3
InChIKeyMCNJLVNFJYODKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4,5-Trifluorophenyl)-2-propanol: Physicochemical & Structural Baseline


2-(3,4,5-Trifluorophenyl)-2-propanol (CAS 1379364-73-4) is a fluorinated aromatic secondary alcohol with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol . It serves primarily as a synthetic intermediate and building block in medicinal chemistry and materials science, leveraging the unique electronic and steric effects conferred by its 3,4,5-trifluorophenyl substitution pattern .

2-(3,4,5-Trifluorophenyl)-2-propanol: Why Substitution Fails – Fluorination & Sterics


The specific 3,4,5-trifluorophenyl substitution pattern on 2-(3,4,5-Trifluorophenyl)-2-propanol is not readily interchangeable with other fluorinated phenylpropanols due to its unique influence on lipophilicity, metabolic stability, and target binding in biological contexts. Even minor alterations in fluorine position or number can drastically alter physicochemical properties and biological activity, as evidenced by structure-activity relationship studies in galectin inhibition where 3,4,5-trifluorophenyl motifs confer distinct selectivity and affinity profiles [1]. Additionally, the tertiary alcohol structure confers different steric and hydrogen-bonding characteristics compared to primary or secondary alcohol isomers, impacting downstream synthetic utility and biological interactions [2].

2-(3,4,5-Trifluorophenyl)-2-propanol: Differentiation from Analogs


Superior Lipophilicity vs. Primary Alcohol Isomer

The tertiary alcohol structure of 2-(3,4,5-Trifluorophenyl)-2-propanol results in a higher calculated logP (3.7) compared to the primary alcohol isomer 3-(3,4,5-Trifluorophenyl)propan-1-OL, for which logP is not explicitly reported but is expected to be lower due to the terminal hydroxyl group [1]. This increased lipophilicity can be advantageous for crossing biological membranes in drug discovery programs targeting intracellular or CNS-located targets, as seen in the design of galectin inhibitors aiming for blood-brain barrier penetration [2].

lipophilicity drug design pharmacokinetics

Enhanced Galectin-3 Affinity vs. Other Substitution Patterns

In a screen of substituted phenyl groups for galectin-3 binding, the 3,4,5-trifluorophenyl motif demonstrated the highest affinity among tested aryl groups [1]. When incorporated into thiodigalactoside scaffolds, this motif yielded ligands with single-digit nanomolar affinity and 10-50 fold selectivity for galectin-3 over galectin-1, highlighting its privileged role in achieving potent and selective galectin inhibition [1].

galectin-3 affinity drug discovery

Synthetic Utility in Triazolyl-2-propanol Inhibitor Series

2-(3,4,5-Trifluorophenyl)-2-propanol serves as a direct precursor to triazolyl-2-propanol derivatives designed as galactose-mimicking galectin-3 inhibitors [1]. The compound's tertiary alcohol group is critical for subsequent synthetic transformations, including triazole formation and further functionalization, enabling the exploration of structure-activity relationships in this therapeutically relevant chemical space [1].

synthesis intermediate galectin

Commercial Availability & Purity Profile

2-(3,4,5-Trifluorophenyl)-2-propanol is commercially available from multiple vendors with specified purities of 97% or higher, as confirmed by 1H NMR and LC-MS analyses . Pricing for research-scale quantities (1g to 25g) is transparently listed, enabling straightforward budgeting and procurement .

procurement purity commercial availability

2-(3,4,5-Trifluorophenyl)-2-propanol: Research & Industrial Applications


Selective Galectin-3 Inhibitor Development

2-(3,4,5-Trifluorophenyl)-2-propanol is a critical building block for synthesizing triazolyl-2-propanol derivatives that function as galactose-mimicking galectin-3 inhibitors [1]. Its 3,4,5-trifluorophenyl motif confers high affinity and 10-50 fold selectivity for galectin-3 over galectin-1 when incorporated into optimized scaffolds, making it a privileged starting material for drug discovery programs targeting fibrosis, cancer, and inflammation [2].

Fluorine-Mediated Protein-Ligand Interactions

The compound serves as a versatile platform for investigating how fluorine substitution patterns influence binding to shallow, polar protein binding sites, such as those found in galectins [1]. Its use in structure-activity relationship studies helps elucidate the role of fluorine in modulating lipophilicity, metabolic stability, and target engagement [2].

Tertiary Alcohol as Functionalization Handle

The tertiary alcohol group of 2-(3,4,5-Trifluorophenyl)-2-propanol can undergo nucleophilic substitution, oxidation, or serve as a leaving group in alkylation reactions, enabling the construction of diverse fluorinated scaffolds [1]. This makes it a valuable intermediate for generating compound libraries with enhanced pharmacokinetic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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